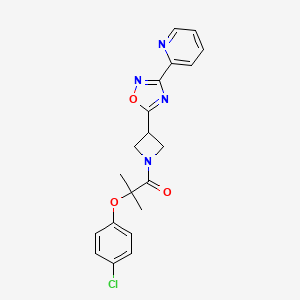

2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Description

The compound 2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a chlorophenoxy group, a methyl-substituted propanone backbone, an azetidine (4-membered nitrogen ring), and a 1,2,4-oxadiazole moiety substituted with a pyridin-2-yl group.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-20(2,27-15-8-6-14(21)7-9-15)19(26)25-11-13(12-25)18-23-17(24-28-18)16-5-3-4-10-22-16/h3-10,13H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYPHZRFUQRXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CC=N3)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one , with CAS number 1251575-36-6 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 398.8 g/mol . Its structure features a chlorophenoxy group, an oxadiazole moiety, and an azetidine ring, which are essential for its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit diverse biological activities. The mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit various enzymes associated with cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

- Interference with Nucleic Acids : The oxadiazole structure allows for interactions with nucleic acids, contributing to its anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have shown significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast Cancer) | 0.37 | |

| Compound B | HCT116 (Colon Cancer) | 4.363 |

The above table summarizes some findings where similar compounds demonstrated potent anticancer effects.

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles also exhibit antimicrobial activities. Studies have shown that certain derivatives can effectively combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Studies

- Study on Oxadiazole Derivatives : A comprehensive screening of a library of oxadiazole derivatives revealed that modifications to the phenyl rings significantly enhanced their cytotoxicity against cancer cells. The study emphasized the importance of structural modifications in optimizing biological activity .

- Mechanism-Based Approaches : Another investigation focused on the mechanism-based design of oxadiazole derivatives targeting specific enzymes involved in cancer progression. This study provided insights into how structural variations influence binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a core scaffold with several analogs, differing primarily in the substituent on the 1,2,4-oxadiazole ring. Key structural analogs include:

*Estimated molecular formula and weight derived by replacing the 2-methoxybenzyl group in with pyridin-2-yl.

Key Observations :

- The cyclopropyl substituent in reduces molecular weight by ~18% relative to the target compound, likely increasing lipophilicity.

Comparative Physicochemical Properties

While melting points, solubility, and stability data for the target compound are unavailable, trends from analogs suggest:

Molecular Weight and Lipophilicity :

Thermal Stability :

Synthetic Yield :

Discussion on Substituent Effects

The choice of oxadiazole substituent critically influences molecular properties:

- Aromatic vs. Aliphatic : Pyridin-2-yl (aromatic) and cyclopropyl (aliphatic) substituents offer trade-offs between target affinity and pharmacokinetics.

- Nitrogen Content : Nitrogen-rich groups (e.g., triazolopyrimidinyl in ) improve solubility but may reduce oral bioavailability.

- Steric Effects : Bulky substituents like methoxybenzyl could hinder off-target interactions but complicate synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.